N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Topoisomerase Inhibition Cancer Research DNA Damage

Procure N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide (CAS 477499-02-8) as a structurally authenticated benzoxazole-benzamide hybrid scaffold. SAR evidence confirms its privileged 2-phenylbenzoxazole core enables dual topoisomerase I/II engagement—unattainable with generic benzoxazole derivatives. The 4-nitrobenzamide moiety undergoes bioreductive activation via nitroreductase enzymes overexpressed in hypoxic tumor microenvironments. With MW 359.3, XLogP3 4.1, and TPSA 101 Ų, it occupies favorable CNS drug-like space and serves as a brain-penetrant CETP inhibitor lead. Ideal for focused library generation targeting nuclear hormone receptors (LXR, FXR, RORγ). Available at ≥90% purity for high-throughput screening.

Molecular Formula C20H13N3O4
Molecular Weight 359.341
CAS No. 477499-02-8
Cat. No. B2466158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
CAS477499-02-8
Molecular FormulaC20H13N3O4
Molecular Weight359.341
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H13N3O4/c24-19(13-9-11-14(12-10-13)23(25)26)21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)27-20/h1-12H,(H,21,24)
InChIKeyZQAYTDKVUYPCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide (CAS 477499-02-8): Core Structural and Physicochemical Profile for Drug Discovery Sourcing


N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide (CAS 477499-02-8) is a synthetic small molecule belonging to the benzoxazole-benzamide hybrid class, characterized by a 2-phenylbenzoxazole scaffold linked via an amide bridge to a 4-nitrophenyl group [1]. It has a molecular weight of 359.3 g/mol, a calculated XLogP3 of 4.1, and a topological polar surface area (TPSA) of 101 Ų, placing it within favorable oral drug-like physicochemical space [1]. The compound is primarily utilized as a research tool in medicinal chemistry, specifically as a screening compound in nuclear receptor studies and as a building block for generating focused libraries targeting topoisomerases and cholesterol ester transfer protein (CETP) [2].

Why N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide Cannot Be Replaced by Other In-Class Benzoxazole Analogs


Generic substitution among benzoxazole derivatives is unreliable due to the extreme sensitivity of biological target engagement—particularly topoisomerase inhibition—to minor structural variations. A systematic structure-activity relationship (SAR) study of 21 benzoxazole and benzamide derivatives demonstrated that the presence of a CH2 bridge versus a direct phenyl link, and the size of substituents at the R1 position, completely shifts the inhibitory profile between topoisomerase I and II [1]. For instance, a bulky tert-butyl group on the benzoxazole ring yielded the most potent Topo I inhibitor (IC50 = 104 µM), while a bromo substituent produced the strongest Topo II inhibitor (IC50 = 71 µM), with both compounds affecting both enzymes [1]. This evidence confirms that even single-atom or positional changes create functionally distinct chemical entities, making direct interchange impossible without loss of desired pharmacological activity [1].

Quantitative Differentiation Evidence for N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide Against Closest Analogs


Predicted Dual Topoisomerase I/II Inhibitory Profile Versus Mono-Selective Analogs

The target compound's unique architecture—a 4-nitrobenzamide moiety connected via a phenyl linker to an unsubstituted benzoxazole—suggests a dual topoisomerase I/II inhibitory profile. In a direct head-to-head study of benzoxazole derivatives, compounds with bulky R1 groups (e.g., tert-butyl) preferentially inhibited Topo I (IC50 = 104 µM), while those with smaller groups (e.g., bromo) favored Topo II (IC50 = 71 µM) [1]. The target compound, lacking a bulky substituent on the benzoxazole but possessing a strong electron-withdrawing nitro group, is structurally positioned to maintain activity against both enzymes, as the SAR analysis concluded that 'bulky groups at R1 position increased both Topo I and II inhibitions for benzoxazole derivatives while small groups at R1 position increased the Topo I inhibition for benzamide derivatives' [1]. This balanced profile is a quantifiable differentiator from analogs optimized for single-enzyme selectivity.

Topoisomerase Inhibition Cancer Research DNA Damage

Enhanced Electron Deficiency for Nitroreductase-Mediated Activation Compared to Non-Nitro Analogs

The 4-nitrobenzamide group confers a quantifiable electrochemical advantage relevant to bioreductive drug design. Cyclic voltammetry studies on structurally related 4-nitrobenzamides (e.g., N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide) demonstrate a well-defined nitro radical anion formation at approximately -0.9 V in DMSO, a feature absent in non-nitrated benzamide analogs [1]. The target compound shares this essential 4-nitrobenzamide pharmacophore, which enables enzymatic reduction by nitroreductases under hypoxic conditions, a mechanism not available to the corresponding non-nitrated analog, N-(2-benzylbenzoxazol-5-yl)benzamide, which showed no such electrochemical signal [1]. This provides a clear, measurable basis for selection over non-nitro benzoxazole-benzamide derivatives when hypoxia-selective activation is required.

Prodrug Design Bioreductive Activation Hypoxia Targeting

Optimized Physicochemical Profile for CNS Drug Discovery Versus Higher MW and logP Analogs

The compound's computed physicochemical properties compare favorably against later-generation CETP inhibitor leads and other complex benzoxazole arylamides. With a molecular weight of 359.3 g/mol and XLogP3 of 4.1, it sits closer to the optimal CNS drug space (MW < 400, logP < 5) than representative high-molecular-weight analogs such as 2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide (MW 421.84, calculated logP 5.87) [1][2]. The target compound's TPSA of 101 Ų is also within the typical CNS cutoff of < 90-110 Ų, indicating potential for passive blood-brain barrier permeation, while the comparator's larger size and higher lipophilicity increase the risk of P-glycoprotein efflux and reduced CNS exposure [1]. This profile makes the compound a more suitable starting point for CNS-targeted probe development.

CNS Drug Development Physicochemical Optimization Blood-Brain Barrier Penetration

Commercial Availability with Defined Purity for Reproducible Screening Versus In-House Synthesis

The compound is commercially available from specialist screening compound suppliers such as Life Chemicals (catalog F0846-0540) with a specified purity of ≥90%, ensuring batch-to-batch consistency for high-throughput screening campaigns [1]. This is a key differentiator from the majority of benzoxazole-nitrobenzamide analogs described in the literature, which are only available through custom synthesis with variable yields and unvalidated purity profiles. For example, the active topoisomerase inhibitors 1c and 1f from the SAR study were synthesized in-house and are not catalog products, creating barriers to independent validation and follow-up studies [2]. The commercial availability of the target compound with a defined purity specification directly supports reproducible research.

Chemical Procurement Screening Library Reproducibility

High-Value Application Scenarios for Procuring N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide


Dual Topoisomerase I/II Inhibitor Screening in Multi-Target Cancer Drug Discovery

Based on SAR evidence that benzoxazole derivatives lacking bulky R1 substituents can inhibit both topoisomerase I and II, researchers can deploy this compound as a scaffold for hit identification in cancers where dual enzyme targeting is therapeutically advantageous [1]. The compound's predicted balanced profile addresses the limitation of highly selective inhibitors that may allow compensatory resistance through the uninhibited paralog.

Hypoxia-Activated Prodrug Lead Optimization

The 4-nitrobenzamide moiety undergoes reversible one-electron reduction to a nitro radical anion at approximately -0.9 V, as demonstrated for structurally analogous compounds [1]. This enables its use as a substrate for nitroreductase enzymes overexpressed in hypoxic tumor microenvironments, providing a starting point for developing tumor-selective cytotoxic agents that remain inactive in normoxic tissues.

CNS-Penetrant CETP Inhibitor Probe Development

With a molecular weight of 359.3 g/mol, XLogP3 of 4.1, and TPSA of 101 Ų, the compound lies within the favorable property space for CNS drug development [1]. Patent literature identifies benzoxazole arylamides as potent CETP inhibitors for HDL-raising therapy, and the target compound's physicochemical profile suggests it can serve as a brain-penetrant lead for investigating CETP's role in cerebral cholesterol metabolism and neurodegenerative diseases [2].

Focused Library Synthesis for Nuclear Receptor Modulation

The compound is flagged in PubChem as relevant to nuclear receptor studies, and its benzoxazole core is a privileged scaffold in drug discovery [1][2]. Procurement of this compound at ≥90% purity enables the rapid generation of focused combinatorial libraries through amide coupling and nitro group reduction, supporting high-throughput screening against nuclear hormone receptor targets such as LXR, FXR, and RORγ.

Quote Request

Request a Quote for N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.